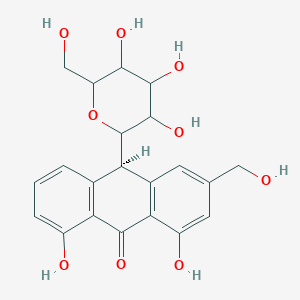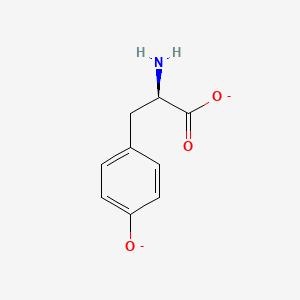
3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride is a chemical compound known for its potent biological activity. It is commonly used in scientific research due to its ability to inhibit specific enzymes and pathways. The compound has a molecular formula of C5H12N8.2HCl and a molecular weight of 257.12 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazine derivatives with aldehydes or ketones, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of 3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while reduction typically produces amine derivatives. Substitution reactions result in the replacement of functional groups with new nucleophiles.
科学研究应用
3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its effects on cellular processes and enzyme activity.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride involves the inhibition of specific enzymes, such as S-adenosylmethionine decarboxylase (SAMD). By inhibiting this enzyme, the compound disrupts the polyamine-biosynthetic pathway, leading to changes in cellular metabolism and function . This inhibition can affect various molecular targets and pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
相似化合物的比较
3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride can be compared with other similar compounds, such as:
Mitoguazone: Another potent inhibitor of SAMD, used in similar research applications.
Aminoguanidine: Known for its ability to inhibit diamine oxidase and other enzymes.
Hydrazine derivatives: A broad class of compounds with similar chemical structures and biological activities.
属性
CAS 编号 |
7059-23-6 |
|---|---|
分子式 |
C5H13ClN8 |
分子量 |
220.66 g/mol |
IUPAC 名称 |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;hydrochloride |
InChI |
InChI=1S/C5H12N8.ClH/c1-3(11-13-5(8)9)2-10-12-4(6)7;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);1H/b10-2+,11-3+; |
InChI 键 |
RRECQJYPJNWFNK-BCKSSGNJSA-N |
SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.Cl.Cl |
手性 SMILES |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.Cl |
规范 SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.Cl |
保质期 |
Solution: A solution of 100 mg/mL in water stored at room temperature for 44 days showed no decomposition. |
溶解度 |
0.1 N NaOH soluble (mg/mL) Water > 100 (mg/mL) 0.01 N NaOH partly soluble (mg/mL) 0.1 N HC1 partly soluble (mg/mL) MeOH partly soluble (mg/mL) 50% EtOH partly soluble (mg/mL) |
同义词 |
Methyl gag Methyl-gag Methylgag Methylglyoxal Bis(guanylhydrazone) MGBG Mitoguazone NSC 32946 NSC-32946 NSC32946 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1233679.png)

![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)
![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)






